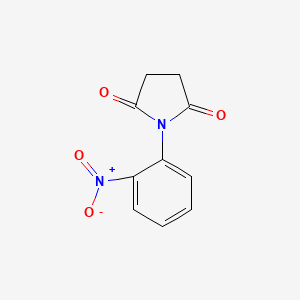

1-(2-Nitrophenyl)pyrrolidine-2,5-dione

Description

Contextualization within N-Substituted Succinimides and Nitroaromatic Chemistry

1-(2-Nitrophenyl)pyrrolidine-2,5-dione integrates the structural features of both N-substituted succinimides and nitroaromatic compounds. The succinimide (B58015) core, a five-membered heterocyclic ring with two carbonyl groups, is a well-established pharmacophore. nih.gov Derivatives of succinimide are recognized for a wide array of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. nih.gov The succinimide scaffold provides a rigid backbone that can be functionalized at the nitrogen atom or the carbon atoms of the ring, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov

The nitroaromatic component, a benzene (B151609) ring substituted with a nitro group (-NO2), imparts distinct electronic and chemical properties to the molecule. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic substitution. nih.govwikipedia.org This property is crucial in both industrial synthesis and biological mechanisms. nih.govresearchgate.net In medicinal chemistry, the nitro group is a key feature in many antimicrobial agents. nih.govnih.gov Its biological activity is often linked to its reduction within target cells to form reactive intermediates, such as nitroso and superoxide (B77818) species, which can induce cellular damage. nih.gov Therefore, the presence of the 2-nitrophenyl group in this compound suggests potential applications in areas like antimicrobial drug discovery. nih.govresearchgate.net

Historical Perspectives in Synthetic Chemistry of Pyrrolidine-2,5-diones

The history of pyrrolidine-2,5-dione, commonly known as succinimide, and its derivatives is rooted in classical organic synthesis. The parent compound, succinimide, can be prepared through methods like the thermal decomposition of ammonium (B1175870) succinate. wikipedia.org A more versatile and widely used approach for synthesizing N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine. mdpi.combeilstein-archives.org This two-step process typically begins with the acylation of the amine by succinic anhydride to form an intermediate succinamic acid, followed by a cyclodehydration step to yield the target imide. mdpi.com

Historically, this cyclodehydration was often achieved by heating, but this method is not universally applicable, especially for thermally sensitive molecules. mdpi.com The use of dehydrating agents like acetic anhydride or, more recently, milder reagents like polyphosphate ester (PPE), has broadened the scope and efficiency of this synthesis. mdpi.com The development of various synthetic routes has been crucial for accessing the wide range of succinimide derivatives explored for their pharmacological properties, beginning with the introduction of early anticonvulsant drugs like phensuximide (B1677645). doaj.orgresearchgate.net

| Method | Description | Reagents |

| Thermal Decomposition | Heating an ammonium salt of succinic acid to induce cyclization and dehydration. | Ammonium Succinate |

| Anhydride Acylation & Cyclization | A two-step reaction where a primary amine first opens the succinic anhydride ring, followed by ring-closing dehydration. | Succinic Anhydride, Primary Amine, Acetic Anhydride or Heat |

| Lewis Acid Catalysis | A solvent-free method using a Lewis acid to catalyze the reaction between an anhydride and an amine, often under microwave irradiation. organic-chemistry.org | Anhydrides, Amines, TaCl5-silica gel |

| Dehydrogenative Coupling | A modern, atom-economical method where a diol and an amine are coupled with the release of hydrogen gas. organic-chemistry.org | Diols, Amines, Manganese Pincer Complex |

Academic Significance in Contemporary Chemical and Biological Research

The academic significance of the pyrrolidine-2,5-dione scaffold remains high due to its proven track record in medicinal chemistry and its versatility as a synthetic building block. nih.govnih.gov Research continues to uncover new biological activities and refine the therapeutic potential of its derivatives. Succinimides are central to the development of drugs targeting the central nervous system, particularly as anticonvulsants. doaj.orgmdpi.com The ethosuximide, methsuximide, and phensuximide family of drugs are classic examples of succinimide-based antiepileptics. wikipedia.org

Contemporary research has expanded beyond anticonvulsant activity to explore succinimides as enzyme inhibitors, anticancer agents, and antimicrobial compounds. nih.govnih.govbohrium.com The ability to modify the succinimide ring and its N-substituent allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov For instance, derivatives have been synthesized and evaluated as inhibitors of enzymes like aromatase and 17α-hydroxylase/17,20-lyase, which are relevant in cancer therapy. nih.gov The structure is also used to form covalent bonds with proteins, making it useful in biochemical assays and bioconjugation. wikipedia.org

Overview of Major Research Domains for this compound and Related Structures

Given its hybrid structure, this compound and its analogues are investigated across several key research domains. The primary areas of interest are driven by the known biological profiles of the succinimide and nitroaromatic moieties.

Anticonvulsant Activity: The pyrrolidine-2,5-dione ring is a well-established pharmacophore for anticonvulsant drugs. mdpi.com Extensive research has been conducted on N-arylsuccinimides, demonstrating that modifications to the aromatic ring can significantly modulate activity against seizures induced by maximal electroshock (MES) or pentylenetetrazole (scPTZ). nih.govnih.govacs.org Therefore, this compound is a logical candidate for investigation in the search for new antiepileptic agents. mdpi.com

Antimicrobial Research: The presence of the nitroaromatic group is a strong indicator of potential antimicrobial properties. researchgate.netnih.gov Nitroaromatic compounds are used to treat infections caused by bacteria and parasites. nih.gov The mechanism often involves reductive activation of the nitro group by microbial enzymes to produce cytotoxic radicals. nih.gov Studies on related structures, such as N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid, have already demonstrated antibacterial activity against various strains, supporting the investigation of this compound as a potential antibacterial agent. researchgate.net

Enzyme Inhibition: Succinimide derivatives have been successfully designed as inhibitors of various enzymes. nih.govnih.gov The rigid cyclic imide structure can serve as a scaffold to position functional groups for optimal interaction with an enzyme's active site. Research in this area includes developing inhibitors for enzymes involved in cancer and other diseases. nih.govgoogle.com

Organic Synthesis and Materials Science: The succinimide ring is a versatile intermediate in organic synthesis. acs.orgchemicalbook.com The reactivity of the nitroaromatic ring, particularly its susceptibility to nucleophilic substitution, makes this compound a potentially useful precursor for synthesizing more complex molecules. wikipedia.org

| Research Domain | Rationale based on Structural Moieties | Examples of Related Active Compounds |

| Anticonvulsant | The pyrrolidine-2,5-dione core is a known anticonvulsant pharmacophore. doaj.orgmdpi.com | Ethosuximide, Phensuximide, Mephensuximide wikipedia.orgdoaj.org |

| Antimicrobial | The nitroaromatic group is a key feature in many antimicrobial drugs. nih.govnih.gov | Chloramphenicol, Metronidazole, (R)-PA-824 nih.govnih.gov |

| Enzyme Inhibition | The succinimide scaffold is used to design inhibitors for therapeutic targets. nih.govnih.gov | Aromatase inhibitors, 17α-hydroxylase inhibitors nih.gov |

| Synthetic Chemistry | The molecule serves as a building block for more complex structures. acs.org | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) wikipedia.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSVOVGJEHQTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387221 | |

| Record name | ST078238 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18377-52-1 | |

| Record name | ST078238 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrophenyl Pyrrolidine 2,5 Dione and Its Analogues

Direct Synthetic Routes to 1-(2-Nitrophenyl)pyrrolidine-2,5-dione and N-Substituted Pyrrolidine-2,5-diones

The most straightforward methods for the synthesis of this compound and its analogues involve the direct formation of the pyrrolidine-2,5-dione ring system. These routes primarily include condensation reactions, ring-closing strategies, and aromatic substitution approaches.

Condensation Reactions in Pyrrolidine-2,5-dione Synthesis

The condensation of primary amines with succinic anhydride (B1165640) or succinic acid is a fundamental and widely employed method for the synthesis of N-substituted succinimides. tandfonline.comijcps.orgresearchgate.netmdpi.com This reaction typically proceeds in two steps: the initial formation of an N-substituted succinamic acid intermediate, followed by cyclodehydration to yield the desired pyrrolidine-2,5-dione. ijcps.orgmdpi.com

For the synthesis of this compound, 2-nitroaniline is reacted with succinic anhydride. The initial reaction involves the nucleophilic attack of the amino group of 2-nitroaniline on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of N-(2-nitrophenyl)succinamic acid. Subsequent heating of this intermediate, often in the presence of a dehydrating agent such as acetic anhydride or via thermal means, promotes intramolecular cyclization to afford this compound. mdpi.com

Various solvents and catalysts can be employed to facilitate this condensation. While traditional methods often utilize high temperatures and acidic catalysts, greener alternatives have been developed. tandfonline.comresearchgate.net For instance, the reaction can be carried out in hot water at 100°C without the need for a catalyst, providing a more environmentally benign approach. tandfonline.comresearchgate.nettandfonline.com

| Reactants | Conditions | Product | Yield | Reference |

| Succinic anhydride, Aniline (B41778) | Microwave, Solvent-free, 4 min | N-Phenylsuccinimide | 40-60% | nih.govnih.gov |

| Succinic acid, Primary amines | Water, 100°C | N-Substituted succinimides | High | tandfonline.comresearchgate.nettandfonline.com |

| Succinic anhydride, Aromatic amines | Acetic acid, Zinc powder, 55°C, 1.5 h | N-Aryl succinimides | High | ijcps.org |

Ring-Closing Strategies for the Pyrrolidine-2,5-dione Moiety

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidine (B122466) derivatives. organic-chemistry.orgnih.govdrughunter.comnih.govkaist.ac.kr This method involves the intramolecular cyclization of a diene or enyne precursor in the presence of a transition metal catalyst, typically a ruthenium-based complex. organic-chemistry.orgkaist.ac.kr While not a direct route from simple starting materials like the condensation reaction, RCM offers a versatile approach for constructing the pyrrolidine ring with a variety of substituents.

For the synthesis of pyrrolidine-2,5-dione analogues, a suitable acyclic precursor containing both an activated alkene and a terminal alkene, along with the necessary amide functionality, would be required. The catalyst then facilitates the formation of the cyclic structure by forming a new double bond within the ring. This strategy is particularly useful for creating complex and substituted pyrrolidine rings that may be difficult to access through other methods. organic-chemistry.org

Aromatic Substitution Approaches on Nitro-Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) provides another synthetic avenue to N-aryl pyrrolidine-2,5-diones, including this compound. mdpi.comnih.govnih.govpreprints.orgbeilstein-journals.orgresearchgate.netrsc.org In this approach, a highly activated nitro-substituted aromatic ring bearing a good leaving group, such as a halogen, is reacted with the pyrrolidine-2,5-dione anion (succinimidate).

For instance, the reaction of 1-fluoro-2-nitrobenzene with the potassium salt of pyrrolidine-2,5-dione in a suitable aprotic polar solvent like dimethylformamide (DMF) would lead to the displacement of the fluoride ion by the succinimidate nucleophile, yielding this compound. The presence of the electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. beilstein-journals.orgresearchgate.netrsc.org

Precursor Design and Intermediate Synthesis for this compound Derivatives

The successful synthesis of this compound and its derivatives is highly dependent on the careful design and synthesis of key precursors and intermediates. mdpi.combeilstein-journals.orgnih.govwikipedia.org The most critical intermediate in the common condensation route is the corresponding N-substituted succinamic acid.

The synthesis of N-(2-nitrophenyl)succinamic acid is typically achieved by reacting 2-nitroaniline with succinic anhydride in a suitable solvent at room temperature. nih.gov This reaction is generally high-yielding and provides the necessary precursor for the subsequent cyclization step. The purity of this intermediate is important for obtaining a high yield of the final product. nih.gov

For more complex analogues, the synthesis of the substituted aniline precursor is a key consideration. Various functional groups can be introduced onto the aromatic ring prior to the condensation reaction, allowing for the synthesis of a diverse library of 1-(nitrophenyl)pyrrolidine-2,5-dione derivatives.

Green Chemistry Principles in the Synthesis of Pyrrolidine-2,5-diones

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies. The synthesis of pyrrolidine-2,5-diones has also benefited from the application of green chemistry principles. tandfonline.comijcps.orgresearchgate.nettandfonline.comnih.govnih.gov

Key green approaches include:

Use of Water as a Solvent: Performing the condensation reaction of succinic acid and primary amines in hot water eliminates the need for volatile organic solvents. tandfonline.comresearchgate.nettandfonline.com This method is not only environmentally benign but can also lead to high yields of the desired products. tandfonline.comresearchgate.net

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) has been successfully employed for the solvent-free synthesis of N-phenylsuccinimide from aniline and succinic anhydride. nih.govnih.gov This technique significantly reduces reaction times and energy consumption. nih.govnih.gov

Catalyst-Free Conditions: The synthesis of N-substituted succinimides can be achieved in hot water without the need for any catalyst, simplifying the reaction workup and reducing waste. tandfonline.comresearchgate.nettandfonline.com

| Green Chemistry Approach | Reactants | Conditions | Advantages | Reference |

| Water as solvent | Succinic acid, Primary amines | 100°C | Environmentally benign, high yields | tandfonline.comresearchgate.nettandfonline.com |

| Microwave-assisted, Solvent-free | Aniline, Succinic anhydride | 4 minutes | Reduced reaction time, energy efficient | nih.govnih.gov |

Catalytic Approaches for Pyrrolidine-2,5-dione Synthesis

Modern catalytic methods offer efficient and selective routes to pyrrolidine-2,5-diones. These approaches often provide milder reaction conditions and improved yields compared to traditional methods.

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

The N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction has been utilized for the synthesis of succinimide (B58015) derivatives. nih.gov This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound. In the context of pyrrolidine-2,5-dione synthesis, an aromatic aldehyde can be reacted with an N-substituted itaconimide in the presence of an NHC catalyst. nih.gov This reaction leads to the formation of a 1,4-dicarbonyl compound which is a substituted succinimide. This method provides a novel disconnection approach for the synthesis of these heterocyclic systems. nih.gov

Heteropolyacid Catalysis

Heteropolyacids (HPAs) are a class of strong Brønsted acids that have found applications as efficient and reusable catalysts in various organic transformations. While specific examples for the synthesis of this compound are not extensively documented, HPAs have been used in related reactions, such as esterifications and other acid-catalyzed condensations. Their high acidity and thermal stability make them potential candidates for catalyzing the cyclodehydration of N-substituted succinamic acids to form the corresponding pyrrolidine-2,5-diones under milder conditions than traditional thermal methods.

Comparative Analysis of Synthetic Efficiencies and Yields for this compound Analogues

The versatility of this zinc and acetic acid method is further highlighted by its application to a variety of substituted anilines, consistently affording good to excellent yields. The electronic nature of the substituent on the phenyl ring appears to play a role in the reaction's success. For example, electron-donating groups, such as a methyl group in 1-(2-Methylphenyl)pyrrolidine-2,5-dione, can lead to high yields of 87%. ijcps.org Similarly, halogen-substituted analogues, which possess electron-withdrawing characteristics, also demonstrate high yields. Specifically, 1-(4-Bromophenyl)pyrrolidine-2,5-dione and 1-(4-Chlorophenyl)pyrrolidine-2,5-dione have been synthesized with yields of 85% and 82%, respectively. ijcps.org

| Compound Name | Substituent on Phenyl Ring | Yield (%) |

|---|---|---|

| This compound | 2-NO₂ | 88 |

| 1-(3-Nitrophenyl)pyrrolidine-2,5-dione | 3-NO₂ | 85 |

| 1-(4-Nitrophenyl)pyrrolidine-2,5-dione | 4-NO₂ | 86 |

| 1-(2-Methylphenyl)pyrrolidine-2,5-dione | 2-CH₃ | 87 |

| 1-(4-Bromophenyl)pyrrolidine-2,5-dione | 4-Br | 85 |

| 1-(4-Chlorophenyl)pyrrolidine-2,5-dione | 4-Cl | 82 |

| 1-(3-Chlorophenyl)pyrrolidine-2,5-dione | 3-Cl | 80 |

| 1-Phenylpyrrolidine-2,5-dione | H | 82 |

Another prominent synthetic route involves the reaction of succinic anhydride with substituted aromatic amines, followed by cyclization of the intermediate N-arylsuccinamic acid. This cyclodehydration step can be achieved through thermal means or by using dehydrating agents such as acetyl chloride or acetic anhydride. mdpi.comresearchgate.net For instance, a two-step process where the intermediate undergoes ring closure with acetyl chloride has been reported to produce N-substituted phenyl succinimides in yields ranging from approximately 63% to 91%. researchgate.net

A "green" synthetic methodology has also been explored, which involves heating succinic acid with primary amines in water at 100°C, thereby avoiding the use of organic solvents and catalysts. researchgate.netresearchgate.net While this method is environmentally benign, a comparative study has shown that the yields for N-aryl succinimides are generally lower than those for N-alkyl succinimides. researchgate.net The reaction with aromatic amines proceeds more slowly, which can result in diminished yields. researchgate.net For example, anilines with electron-donating substituents have been observed to react slower and produce lower yields compared to aliphatic amines under these conditions. researchgate.net

Theoretical and Computational Investigations of 1 2 Nitrophenyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations on Molecular Structure and Conformation of Pyrrolidine-2,5-dione Systems

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational preferences of molecules. researchgate.netnih.gov For pyrrolidine-2,5-dione systems, these calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. nih.govresearchgate.net

The pyrrolidine-2,5-dione (succinimide) ring itself is nearly planar, but the substituents attached to the nitrogen atom introduce conformational flexibility. researchgate.netnih.gov In the case of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione, a critical parameter is the dihedral angle between the plane of the pyrrolidine-2,5-dione ring and the plane of the nitrophenyl ring. Computational methods can calculate the energy of the molecule as this bond rotates, allowing researchers to identify the lowest-energy (most stable) conformation. For a similar compound, 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione, X-ray crystallography revealed that the dihedral angle between the pyrrolidine (B122466) ring and the benzene (B151609) ring is 4.69(9)°. nih.gov

Conformational analysis protocols, such as the efficient CENSO algorithm, are employed to manage the computational cost of exploring the many possible conformations of flexible molecules, ensuring that the true global minimum energy structure is found. nih.gov These studies are validated by comparing the calculated parameters with experimental data from X-ray crystallography. researchgate.net

Table 1: Comparison of Typical Geometric Parameters for Pyrrolidine-2,5-dione Rings This table presents representative data for the core succinimide (B58015) structure based on published crystallographic and computational studies.

| Parameter | Typical Experimental Value (X-ray) researchgate.netnih.gov | Typical Calculated Value (DFT) |

|---|---|---|

| N1—C1 Bond Length (Å) | ~1.38 | ~1.39 |

| C1=O1 Bond Length (Å) | ~1.21 | ~1.22 |

| C2—C3 Bond Length (Å) | ~1.52 | ~1.53 |

| C1-N1-C4 Bond Angle (°) | ~112 | ~112 |

| Ring Puckering | Nearly planar | Slightly puckered envelope or twist |

Electronic Structure Analysis of this compound

The arrangement of electrons within a molecule dictates its chemical properties, including reactivity and spectroscopic signatures. Computational methods like Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and Electrostatic Potential (ESP) mapping are used to probe this electronic structure. researchgate.netacs.org

FMO theory is a cornerstone of modern chemistry that simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electron-withdrawing nitro (-NO₂) and carbonyl (C=O) groups are expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted pyrrolidine-2,5-dione. This generally makes the molecule a better electron acceptor (more electrophilic). The location of these orbitals is also key; the LUMO is likely to be distributed over the nitrophenyl ring and the carbonyl carbons, indicating these are the sites susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the pyrrolidine ring nitrogen and the oxygens of the nitro and carbonyl groups. libretexts.org

Table 2: Conceptual HOMO-LUMO Properties for Pyrrolidine-2,5-dione Systems

| Compound | Key Substituents | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione | -H | Relatively High | High | Large |

| 1-Phenylpyrrolidine-2,5-dione | -Phenyl | Lower | Lower | Smaller |

| This compound | -Phenyl-NO₂ (Electron-withdrawing) | Low | Very Low | Small |

A Molecular Electrostatic Potential (MEP or ESP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how molecules will interact, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov The map is color-coded: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map would show intense red regions around the oxygen atoms of the two carbonyl groups and the nitro group. These areas are the most electron-rich and are the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the aromatic and pyrrolidine rings. This detailed charge distribution provides a more nuanced view of reactivity than formal charges alone. nih.govebi.ac.uk

Molecular Dynamics Simulations for this compound and Related Systems

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing its dynamic behavior, conformational flexibility, and interactions with its environment (e.g., a solvent). acs.orgnih.gov

For a molecule like this compound, MD simulations can be used to:

Explore the conformational landscape by simulating the rotation around the N-C bond connecting the two rings.

Analyze the stability of different conformations in a solution.

Study how the molecule interacts with water or other solvent molecules.

Simulate the binding process to a biological target, such as an enzyme active site. nih.govnih.gov

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD value indicates that the system has reached equilibrium. nih.govmdpi.com Such simulations have been effectively used to study related pyrrolidine-dione derivatives as potential enzyme inhibitors. nih.govmdpi.com

Table 3: Typical Protocol for an MD Simulation of a Small Molecule

| Simulation Step | Purpose | Typical Parameters / Output |

|---|---|---|

| System Setup | Prepare the molecule and its environment. | Solvation in a water box, addition of ions. |

| Minimization | Remove steric clashes and find a local energy minimum. | Minimized potential energy. |

| Equilibration | Bring the system to the desired temperature and pressure. | Stable temperature, pressure, and density. |

| Production Run | Collect data for analysis over a set time period. | Trajectory file (atomic coordinates over time). |

| Analysis | Extract properties from the trajectory. | RMSD, conformational changes, interaction energies. |

Reaction Mechanism Elucidation via Computational Methods for N-Substituted Succinimides

Computational chemistry is extensively used to elucidate reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies (energy barriers) for each step. nih.gov

The synthesis of N-substituted succinimides typically involves the reaction of an amine with succinic anhydride (B1165640) or a derivative, followed by a cyclization and dehydration step. mdpi.combeilstein-archives.org Computational studies, often using DFT, can model this process. For instance, a study on succinimide formation in peptides detailed a two-step mechanism:

Cyclization: The nitrogen atom of a neighboring residue attacks a side-chain amide carbon, forming a five-membered ring tetrahedral intermediate.

Dehydration/Deammoniation: A water or ammonia (B1221849) molecule is eliminated to form the stable succinimide ring. nih.gov

These calculations can reveal the role of catalysts, which may lower the energy barrier of the rate-determining step by facilitating proton transfers. nih.gov By comparing the energy profiles of different possible pathways, the most favorable mechanism can be determined. nih.govbeilstein-journals.org

Prediction of Spectroscopic Signatures using Computational Methods for Pyrrolidine-2,5-diones

Computational methods can accurately predict various spectroscopic signatures of molecules, which is crucial for confirming the identity of newly synthesized compounds. nih.gov By comparing calculated spectra with experimental data, researchers can validate a proposed molecular structure. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, which arise from the stretching and bending of chemical bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. This is a powerful method for structural elucidation. jst-ud.vnmdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. These correspond to the absorption bands seen in an Ultraviolet-Visible (UV-Vis) spectrum, such as the n→π* and π→π* transitions common in molecules with carbonyl groups and aromatic rings. researchgate.net

Table 4: Computational Prediction of Spectroscopic Data

| Spectroscopic Technique | Calculated Property | Typical Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies | DFT |

| NMR | Nuclear Magnetic Shielding Constants (Chemical Shifts) | DFT (e.g., GIAO method) |

| UV-Visible | Electronic Transition Energies and Wavelengths | Time-Dependent DFT (TD-DFT) |

Theoretical and Computational Investigations of Intermolecular Interactions Involving this compound

While specific experimental or computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, a theoretical analysis based on its constituent functional groups allows for a detailed prediction of its interaction profile. The molecule consists of a pyrrolidine-2,5-dione (succinimide) ring and a 2-nitrophenyl substituent. These components provide a rich landscape for various non-covalent interactions, including hydrogen bonding and π-system interactions, which are crucial in determining the solid-state packing and potential for host-guest complexation.

Hydrogen Bonding

The primary sites for hydrogen bonding in this compound are the oxygen atoms, which act as hydrogen bond acceptors. The molecule contains four potent acceptor sites: the two carbonyl oxygens of the pyrrolidine-2,5-dione ring and the two oxygens of the nitro group.

A crucial feature of this compound is the substitution at the nitrogen atom of the succinimide ring. Unlike the parent pyrrolidine-2,5-dione, which can form strong N-H···O hydrogen bonds leading to structures like inversion dimers, the N-substituted nature of the title compound precludes this interaction. srce.hr Consequently, the dominant hydrogen bonding will involve weaker C-H···O interactions. The potential hydrogen bond donors are the C-H groups of the pyrrolidine ring's methylene (B1212753) carbons and the C-H groups of the aromatic phenyl ring.

In the crystal structures of related heterocyclic compounds, such as those containing nitrophenyl groups, C-H···O hydrogen bonds are frequently observed as significant forces in directing the molecular packing. acs.orgresearchgate.net These interactions would involve the pyrrolidine or phenyl C-H groups donating to the carbonyl or nitro oxygen acceptors of adjacent molecules, creating a complex three-dimensional network.

π-System Interactions

The electron-deficient 2-nitrophenyl ring is expected to play a major role in the formation of π-stacking interactions. The strong electron-withdrawing nature of the nitro group significantly influences the electrostatic potential of the aromatic ring, favoring specific stacking geometries.

π-π Stacking: The crystal packing of compounds containing nitrophenyl groups is often characterized by significant π-π stacking interactions. iucr.orgiucr.org These interactions are induced by the quadrupole moment of the nitro-substituted aromatic ring and can lead to offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attraction. Computational studies on nitroarenes confirm their capacity for forming very strong stacking interactions with other aromatic systems. nih.gov

Nitro-π Interactions: In addition to stacking between aromatic rings, the nitro group itself can participate in direct interactions with a neighboring π-system. iucr.orgresearchgate.net The electron-withdrawing nitro group can interact favorably with the electron-rich π-cloud of a phenyl ring on an adjacent molecule.

π-Hole Interactions: Recent computational studies have highlighted the presence of a region of positive electrostatic potential, known as a π-hole, on the nitrogen atom of the nitro group. acs.org This positive region can engage in attractive interactions with electron-rich atoms, such as the carbonyl oxygens of a neighboring molecule, further stabilizing the crystal lattice.

Potential for Host-Guest Chemistry

The combination of multiple hydrogen bond acceptors (carbonyl and nitro oxygens) and an aromatic ring system makes this compound a potential guest molecule for various molecular hosts. Macrocyclic hosts with complementary hydrogen bond donors and an appropriately sized cavity could encapsulate the molecule. For instance, hosts with urea (B33335) or amide functionalities could form hydrogen bonds with the carbonyl or nitro groups, while hosts with electron-rich aromatic walls could engage in π-π stacking with the nitrophenyl ring. While no specific host-guest complexes involving this compound have been reported, its structural features suggest it could be a viable candidate for such studies. nih.govresearchgate.net

Data Tables

As direct experimental data for this compound is unavailable, the following tables provide a theoretical summary of its potential interactions and comparative data from related structures to illustrate the nature of these interactions.

Table 1: Theoretical Intermolecular Interactions for this compound

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Significance |

| Hydrogen Bonding | Phenyl C-H, Pyrrolidine C-H | Carbonyl O, Nitro O | Moderate; collectively important for packing |

| π-π Stacking | 2-Nitrophenyl Ring | 2-Nitrophenyl Ring | High; major contributor to crystal packing |

| Nitro-π Interaction | Nitro Group (as acceptor) | 2-Nitrophenyl Ring (as donor) | Moderate |

| π-Hole Interaction | Nitro N (as π-hole) | Carbonyl O, Nitro O | Moderate |

Table 2: Examples of Intermolecular Interaction Geometries in Related Nitrophenyl Compounds

This table presents crystallographically determined parameters for interactions similar to those predicted for the title compound, drawn from studies on other molecules containing nitrophenyl or succinimide moieties.

| Compound | Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

| 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide | C-H···O | C(10)-H(10) | O(3) | H···O: 2.53 | C-H···O: 147 | acs.orgresearchgate.netnih.govnih.gov |

| 1-(4-nitrophenyl)-4-phenyl-2,4-bis(phenylethynyl)butadiene | π-π Stacking | Phenyl Centroid | Phenyl Centroid | 4.96 | - | iucr.orgiucr.org |

| 1-(4-nitrophenyl)-4-phenyl-2,4-bis(phenylethynyl)butadiene | Nitro-π Interaction | N atom | Phenyl Centroid | 3.58 | - | iucr.orgiucr.org |

Mechanistic Investigations of Biological Activity and Molecular Interactions for 1 2 Nitrophenyl Pyrrolidine 2,5 Dione Analogues in Vitro and Cellular Studies

In Vitro Enzyme Inhibition Studies of Pyrrolidine-2,5-dione Derivatives

Derivatives based on the pyrrolidine-2,5-dione core have been synthesized and evaluated as inhibitors of several key enzymes implicated in various disease pathologies. nih.govnih.gov These studies aim to identify potent and selective inhibitors and to understand their mechanisms of action.

Cyclooxygenase (COX) and 5-Lipoxygenase (LOX): A primary area of investigation for pyrrolidine-2,5-dione derivatives is their anti-inflammatory potential through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes. nih.gov These enzymes are critical in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Dual inhibition is considered a rational approach to develop safer anti-inflammatory agents. nih.gov

Studies have shown that certain N-substituted pyrrolidine-2,5-dione derivatives exhibit potent inhibitory activity against COX-2 and 5-LOX. For example, a series of compounds synthesized through the Michael addition of ketones to N-substituted maleimides showed inhibition in the low micromolar to submicromolar ranges, with a notable selectivity for the COX-2 isoform over COX-1. nih.govebi.ac.uk Compound 13e from this series emerged as a highly potent COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index (SI) of 31.5. nih.govebi.ac.uk Another study reported a compound with an IC50 value of 0.051 ± 0.001 μM for COX-2. nih.gov Some derivatives have demonstrated dual inhibitory effects on both COX-2 and 5-LOX, with percentage inhibitions reaching 78.08% for COX-2 and 71.66% for 5-LOX at a concentration of 1000 µg/mL. researchgate.net

Acetylcholinesterase (AChE): Certain succinimide (B58015) derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. In one study, two synthesized compounds displayed moderate inhibition against AChE with IC50 values of 343.45 µM and 422.98 µM. researchgate.net

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. Novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for their ability to inhibit human placental aromatase. Compounds such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (IC50 = 23.8 ± 4.6 µM) and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (IC50 = 24.6 ± 1.8 µM) showed inhibitory activity equipotent to the standard drug Aminoglutethimide. nih.gov These compounds were also tested against other steroidogenic enzymes, such as 17α-hydroxylase/17,20-lyase (P450(17)α), where they also showed activity. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound Class/Specific Compound | Target Enzyme | IC50 Value (µM) | Notes | Citation |

|---|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione (Compound 13e) | COX-2 | 0.98 | Selective over COX-1 (SI = 31.5) | nih.govebi.ac.uk |

| Pyrrolidine-2,5-dione derivative (Compound 78) | COX-2 | 0.051 ± 0.001 | Also showed 5-LOX inhibition | nih.gov |

| Succinimide derivative (Compound 1) | Acetylcholinesterase (AChE) | 343.45 | researchgate.net | |

| Succinimide derivative (Compound 2) | Acetylcholinesterase (AChE) | 422.98 | researchgate.net | |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase | 23.8 ± 4.6 | Equipotent to Aminoglutethimide | nih.gov |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase | 24.6 ± 1.8 | Equipotent to Aminoglutethimide | nih.gov |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | P450(17)α | 18.5 ± 1.9 | Equipotent to Ketoconazole | nih.gov |

The biological activity of pyrrolidine-2,5-dione derivatives is strongly influenced by the nature and position of substituents on the core scaffold. nih.gov For COX-2 inhibitors, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety has been identified as a new template that mimics the diaryl pharmacophore of traditional selective COX-2 inhibitors. nih.gov The selectivity for COX-2 over COX-1 is often attributed to the ability of the ligand to interact with amino acid residues present in the additional, larger secondary pocket of the COX-2 enzyme. nih.govebi.ac.uk

In the case of aldo-keto reductase (AKR1C3) inhibitors, structure-activity relationship studies on (piperidinosulfonamidophenyl)pyrrolidin-2-ones revealed that the sulfonamide group was critical for activity. researchgate.net Interestingly, X-ray crystallography showed that the pyrrolidin-2-one ring in these analogues does not interact directly with the key residues in the enzyme's oxyanion hole. researchgate.net Variations in the position or electronic nature of the pyrrolidinone ring, or alterations to the piperidino ring, led to a significant loss of activity, highlighting the precise structural requirements for potent inhibition. researchgate.net

For anticonvulsant activity, SAR analysis has shown that the substituent at the C-3 position of the pyrrolidine-2,5-dione ring, as well as the type of arylpiperazine group attached to the side chain, significantly affects potency. nih.gov For instance, a non-aromatic group like a sec-butyl at position 3 combined with a 3-trifluoromethylphenylpiperazine fragment was found to positively influence anticonvulsant effects. nih.gov

Receptor Binding Profiling of Pyrrolidine-2,5-dione Ligands

Computational methods, particularly molecular docking, are instrumental in predicting and rationalizing the binding of pyrrolidine-2,5-dione derivatives to their protein targets. nih.govfrontiersin.org

Molecular docking simulations have been widely used to support experimental findings and to elucidate the binding modes of pyrrolidine-2,5-dione ligands. nih.govresearchgate.net For selective COX-2 inhibitors, docking studies have confirmed that the most active compounds fit well into the active site of the COX-2 enzyme. nih.govebi.ac.uk These simulations show significant interactions with key amino acid residues in the secondary pocket of COX-2, which is absent in COX-1, thus providing a structural basis for their selectivity. nih.govebi.ac.uk

In studies of pyrrolidine-2,5-dione derivatives as potential anticonvulsants, docking has been used to predict interactions with voltage-gated sodium channels. nih.gov Similarly, for inhibitors of AKR1C3, an X-ray crystal structure of a representative compound bound in the active site revealed hydrogen bonding between the drug's carbonyl oxygen and Tyr55 and His117 in the enzyme's "oxyanion hole". researchgate.net This structural information is consistent with the observed structure-activity relationships. researchgate.net

Docking studies have also been employed to understand the binding of ligands to the sigma 1 receptor, a unique transmembrane protein. nih.govnih.gov These studies help in analyzing the ligand's pose within the binding pocket and identifying key interactions, such as those with charged amino acid residues like Glu172. nih.gov

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism of regulating protein function. nih.govnih.gov This can lead to higher receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. nih.gov While the concept is well-established for targets like G-protein coupled receptors (GPCRs), specific evidence for allosteric modulation by 1-(2-nitrophenyl)pyrrolidine-2,5-dione or its direct analogues is not prominently detailed in the provided search results. However, the general principles of allostery are relevant to drug discovery involving heterocyclic scaffolds. Allosteric modulators can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs), influencing the affinity and/or efficacy of the orthosteric ligand. nih.gov Discovering such activity for pyrrolidine-2,5-dione derivatives would require specific assays designed to detect modulation of an orthosteric ligand's function.

Cellular Pathway Modulation by Pyrrolidine-2,5-dione Analogues (e.g., Cell Culture Studies)

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. Cell-based assays provide a crucial link between in vitro enzyme inhibition and in vivo physiological effects.

Pyrrolidine-2,5-dione derivatives have been evaluated in various cellular models. In the context of inflammation, compounds that potently inhibit COX-2 and 5-LOX in vitro have been shown to reduce the production of inflammatory mediators like prostaglandin (B15479496) E2 and leukotrienes in cellular assays. nih.govresearchgate.net

In the field of oncology, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated significant cytotoxic effects in cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). researchgate.net One of the most potent compounds exhibited an IC50 value of 0.78 ± 0.01 μM against MCF7 cells. researchgate.net Other 5-oxopyrrolidine derivatives have also shown potent anticancer activity against A549 lung cancer cells. mdpi.com These findings suggest that such compounds may interfere with cellular pathways essential for cancer cell proliferation and survival.

Furthermore, some derivatives have been found to possess antimicrobial activity. For instance, a derivative bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com This indicates an ability to modulate bacterial pathways that are distinct from those in mammalian cells. The broad correlation between in vitro enzyme potencies and cellular activity suggests that the primary mechanism of action for many of these compounds is indeed through the inhibition of their intended enzyme targets. researchgate.net

Gene Expression Alterations by Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione derivatives can exert their biological effects by modulating the expression of key genes involved in cell survival, apoptosis, and proliferation.

Research into a complex bis spiro-cyclic 2-oxindole derivative incorporating a pyrimido[4,5-b]quinoline-4,6-dione moiety demonstrated significant alterations in gene expression in MCF-7 breast cancer cells. researchgate.net This compound was found to up-regulate the expression of several critical genes:

Caspase-3: A key executioner caspase in the apoptotic pathway.

p53: A tumor suppressor gene that regulates the cell cycle and induces apoptosis in response to DNA damage.

BAX: A pro-apoptotic gene from the Bcl-2 family.

Concurrently, the compound was observed to down-regulate the anti-apoptotic gene BCL2 . researchgate.net This shift in the BAX/BCL2 ratio is a classic hallmark of apoptosis induction. Similarly, another pyrrolidine-2,5-dione derivative was shown to inhibit the anti-apoptotic protein Bcl-2 in MCF-7 cells, contributing to its antiproliferative activity. arabjchem.org

While direct gene expression profiling on this compound is limited, studies on structurally related compounds provide insight into potential mechanisms. For instance, diarylpentanoids, which share some structural similarities, have been shown to modulate a wide array of genes in non-small cell lung cancer cells, including those involved in the PI3K, MAPK, and cell cycle-apoptosis signaling pathways, such as CDKN1A and GADD45G. nih.gov

Table 1: Observed Gene Expression Changes Induced by Pyrrolidine-2,5-dione Analogues in Cancer Cells

| Gene | Function | Observed Change | Cell Line | Reference |

|---|---|---|---|---|

| p53 | Tumor Suppressor | Up-regulated | MCF-7 | researchgate.net |

| BAX | Pro-apoptotic | Up-regulated | MCF-7 | researchgate.net |

| BCL2 | Anti-apoptotic | Down-regulated / Inhibited | MCF-7 | researchgate.netarabjchem.org |

| Caspase-3 | Apoptosis Executioner | Up-regulated | MCF-7 | researchgate.net |

Signal Transduction Cascade Interventions by Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold is a versatile platform for designing molecules that can intervene in various signal transduction pathways.

Inflammatory Pathways: A significant area of investigation has been the role of these derivatives in the inflammation cascade. Certain N-substituted pyrrolidine-2,5-dione derivatives have been engineered as dual inhibitors of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes. ebi.ac.uknih.govresearchgate.net By inhibiting both pathways, these compounds can effectively modulate the inflammatory response. nih.gov Some derivatives show preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1, which is a desirable trait for anti-inflammatory agents. ebi.ac.uknih.gov Docking studies have confirmed that these inhibitors can interact with amino acid residues in the active sites of these enzymes. ebi.ac.uk

Neurotransmitter Signaling: In the context of the central nervous system, specific 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been identified as potent ligands for the 5-HT1A serotonin (B10506) receptor and the serotonin transporter protein (SERT). nih.gov These molecules act as 5-HT1A receptor agonists, demonstrating the scaffold's potential to modulate serotonergic neurotransmission, which is relevant for conditions like depression. nih.gov

Cancer-Related Pathways: The anticancer effects of these derivatives are often linked to their interference with critical signaling pathways. Studies on related compounds suggest that pathways such as PI3K-AKT and MAPK, which are central to cell growth, survival, and proliferation, are likely targets. nih.gov

Anti-proliferative Mechanisms of Action of Pyrrolidine-2,5-dione Analogues (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative activity of pyrrolidine-2,5-dione analogues against various cancer cell lines is a well-documented phenomenon, primarily achieved through the induction of apoptosis and cell cycle arrest. arabjchem.orguobasrah.edu.iq

Apoptosis Induction: Several pyrrolidine-2,5-dione derivatives have been shown to trigger apoptosis in cancer cells. One novel derivative demonstrated potent activity against human hepatocellular carcinoma (HepG2) cells. arabjchem.org The induction of apoptosis is often confirmed through morphological changes, such as cell shrinkage and membrane blebbing, and biochemical assays like Annexin V/PI staining, which identifies apoptotic cells. uobasrah.edu.iqnih.gov The mechanism can involve the generation of reactive oxygen species (ROS), which creates oxidative stress and can damage cellular components, including DNA, leading to apoptosis. uobasrah.edu.iq Furthermore, the activation of key apoptotic proteins like caspase-3 and the modulation of the Bcl-2 family of proteins are common features. researchgate.netnih.govuobasrah.edu.iq

Cell Cycle Arrest: In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A pyrrolidine-2,5-dione derivative was found to cause G2/M phase arrest in HepG2 cells. arabjchem.org The proposed mechanism for this effect was the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division. arabjchem.org Another complex derivative was found to cause cell cycle arrest in the S phase in MCF-7 cells. researchgate.net The ability to halt the cell cycle prevents cancer cells from replicating, thereby controlling tumor growth.

Table 2: Anti-proliferative Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Derivative Type | Cell Line | Mechanism of Action | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Novel pyrrolidine-2,5-dione derivative (compound 8) | HepG2 (Hepatocellular Carcinoma) | G2/M phase arrest, Apoptosis, Tubulin polymerization inhibition | 2.082 µM | arabjchem.org |

| Pyrrolidine-2,5-dione derivative (compound 3) | HeLa (Cervical Carcinoma) | Antiproliferative | 1.58 µM | arabjchem.org |

| N-arylsuccinimide (compound 5i) | MCF-7 (Breast Cancer) | Apoptosis, ROS production | 1.496 µM | uobasrah.edu.iq |

| N-arylsuccinimide (compound 5l) | MCF-7 (Breast Cancer) | Apoptosis, ROS production | 1.831 µM | uobasrah.edu.iq |

| Bis spiro-cyclic 2-oxindole derivative (compound 6a) | MCF-7 (Breast Cancer) | S phase arrest, Apoptosis, DNA fragmentation | Not specified | researchgate.net |

Antimicrobial Mechanisms of Pyrrolidine-2,5-dione Derivatives

Derivatives of the pyrrolidine-dione core have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. uobasrah.edu.iqresearchgate.netnih.gov

Bacterial Target Identification for Pyrrolidine-2,5-dione Derivatives

The antibacterial action of pyrrolidine-dione analogues stems from their ability to interfere with essential bacterial processes and structures.

A significant breakthrough was the identification of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa as a target for pyrrolidine-2,3-dione (B1313883) inhibitors. nih.gov PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. nih.gov Inhibition of PBP3 disrupts this process, leading to cell death. This discovery presents a novel, non-β-lactam scaffold for combating Gram-negative bacteria. nih.gov

Other identified bacterial targets include DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of their function by certain pyrrolidine (B122466) derivatives leads to a rapid bactericidal effect. nih.gov

Further mechanistic studies have revealed other modes of action. Some compounds are thought to function by scavenging essential iron ions within bacterial cells. mdpi.com Others can inhibit transcription and translation processes or cause direct physical damage to the bacterial cell, leading to membrane rupture and deformation. mdpi.com For example, N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid, a related compound, showed good activity against several Gram-negative bacterial strains. researchgate.net

Antifungal Mode of Action of Pyrrolidine-2,5-dione Derivatives

The antifungal activity of pyrrolidine-dione derivatives has been demonstrated against several pathogenic fungi, including Candida albicans and Rhizoctonia solani. uobasrah.edu.iqrsc.org

The mode of action often involves disruption of fungal morphology and growth. In a study on R. solani, a potent pyrrolidine-2,4-dione (B1332186) derivative was observed to cause significant morphological changes to the fungal mycelia. rsc.org Using scanning electron microscopy (SEM), researchers noted the appearance of numerous abnormal branches and swellings on the hyphae of treated fungi, indicating interference with normal cell growth and structure. rsc.org

Against C. albicans, certain pyrrolidine derivatives have been shown to inhibit the formation of filaments and biofilms. nih.gov Biofilm formation is a key virulence factor that allows fungi to resist antifungal agents and host immune responses. By inhibiting this process, these compounds can render the fungus more susceptible to treatment. nih.gov Some derivatives have shown efficacy even against fluconazole-resistant strains of Candida, highlighting their potential to overcome existing drug resistance mechanisms. nih.gov

Table 3: Antimicrobial Activity of Selected Pyrrolidine-dione Derivatives

| Derivative Class | Target Organism | Mechanism/Target | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | PBP3 Inhibition | - | nih.gov |

| 1,2,4-Oxadiazole pyrrolidines | Escherichia coli | DNA Gyrase Inhibition | IC₅₀: 120 ± 10 nM (for compound 22c) | nih.gov |

| N-arylsuccinimide (compound 5g) | Enterococcus faecalis | Not specified | MIC: 0.25 µM | uobasrah.edu.iq |

| N-arylsuccinimide (compound 5g) | Candida albicans | Not specified | MIC: 0.25 µM | uobasrah.edu.iq |

| Pyrrolidine-2,4-dione (compound 4h) | Rhizoctonia solani | Hyphal morphology disruption | EC₅₀: 0.39 µg/mL | rsc.org |

| Pyrrolidine derivative (compound 44) | Candida albicans (fluconazole-resistant) | Inhibition of filament/biofilm formation | MIC: 4 µg/mL | nih.gov |

Structure Activity Relationship Sar Studies and Analog Design for 1 2 Nitrophenyl Pyrrolidine 2,5 Dione Derivatives

Systematic Modification of the Nitrophenyl Moiety in 1-(2-Nitrophenyl)pyrrolidine-2,5-dione Analogues

The nitrophenyl group is a key feature of the this compound scaffold, and its electronic and steric properties can be modulated by altering the position of the nitro group or by introducing other substituents.

Positional Isomer Effects of Nitro Group Substitution

Research into the biological activities of nitro-substituted compounds has shown that the isomeric position of the nitro group is a critical determinant of efficacy. For instance, in a study on nitro-containing chalcones, compounds with the nitro group at the ortho position on either of the aromatic rings demonstrated the most potent anti-inflammatory effects mdpi.com. This suggests that the proximity of the nitro group to the point of connection with the rest of the molecule can create specific electronic or steric effects that are favorable for biological interactions mdpi.com.

The anti-inflammatory activity of chalcones has been linked to the enone structural feature, and it is postulated that the combination of the enone and the ortho-positioned nitro group generates electronic effects that enhance this activity mdpi.com. In contrast, studies on other classes of compounds, such as Schiff bases, have shown that meta- and para-substituted derivatives can exhibit greater antimicrobial activity compared to their ortho-substituted counterparts researchgate.net. These findings underscore that the optimal position for the nitro group is highly dependent on the specific molecular scaffold and the biological target .

In the context of pyrrolidine (B122466) derivatives, N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid has been reported to exhibit notable antibacterial activity against several Gram-negative bacterial strains, suggesting a productive interaction for the ortho-substituted isomer in this particular scaffold researchgate.net.

Table 1: Influence of Nitro Group Position on Biological Activity in Various Scaffolds

| Scaffold | Ortho-Nitro Derivative Activity | Meta-Nitro Derivative Activity | Para-Nitro Derivative Activity | Reference |

|---|---|---|---|---|

| Chalcones | Highest anti-inflammatory activity | Lower activity | Moderate activity | mdpi.com |

| Schiff Bases | Lower antimicrobial activity | Higher antimicrobial activity | Higher antimicrobial activity | researchgate.net |

| Pyrrolidine-2-carboxylic acids | Good antibacterial activity | Data not specified | Data not specified | researchgate.net |

Substituent Effects on Biological Activity and Synthetic Reactivity

Beyond the position of the nitro group, the introduction of other substituents onto the phenyl ring can further modulate the activity and chemical properties of this compound analogues. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electronic density of the aromatic ring and influence intermolecular interactions.

For example, in the synthesis of N-Aryl Pyrrolo Quinolines from (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione derivatives, various substituents on the N-phenyl ring were evaluated for their impact on antimicrobial activity. The study found that halogen substituents such as fluorine (F), chlorine (Cl), bromine (Br), and the trifluoromethyl (CF3) group consistently resulted in excellent activity against both bacterial and antifungal strains . These electron-withdrawing groups can enhance the biological activity, potentially by modifying the molecule's lipophilicity or its ability to form key interactions with target enzymes or receptors.

In another study on oxazolidine derivatives, compounds featuring a 4''-nitrophenyl amino group were synthesized with various substituents on a separate phenyl ring. While this study does not directly modify the nitrophenyl ring itself, it demonstrates the common strategy of exploring a range of substituents, such as hydroxyl and chloro groups, to build a SAR profile researchgate.net. The presence of a nitro group is a common feature in molecules with a wide spectrum of biological activities, including antibacterial, antineoplastic, and antiparasitic effects nih.gov. The reduction of the nitro group within biological systems can produce toxic intermediates that damage cellular components like DNA, contributing to its antimicrobial effects nih.gov.

The synthetic reactivity is also affected by substituents. The synthesis of substituted N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids demonstrates that the core structure can be readily prepared, allowing for the exploration of various substituents to improve antibacterial properties researchgate.net.

Modifications of the Pyrrolidine-2,5-dione Core of this compound

The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a versatile scaffold in medicinal chemistry. nih.govunipa.it Its properties can be fine-tuned by introducing stereochemical complexity or by altering the ring structure itself.

Ring Size and Heteroatom Substitutions on the Imide Ring

Altering the size of the heterocyclic ring or replacing its constituent atoms can lead to significant changes in biological activity by modifying the molecule's conformation, flexibility, and polarity.

Similarly, the substitution of heteroatoms within the ring can have a profound effect. In a study of pyrrolidine-2,3-dione (B1313883) monomers designed for antimicrobial activity, the introduction of additional heteroatoms (specifically nitrogen) into a linker chain attached to the ring's nitrogen was crucial for activating antimicrobial properties. Monomers with purely carbon-based linkers were inactive, whereas those with aza-substituted linkers showed potent antibiofilm activity nih.gov. This demonstrates that the introduction of heteroatoms, even outside the core ring, can act as a switch for biological activity, likely by altering properties like hydrogen bonding capability and solubility nih.gov.

The synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones, which introduces a halogen onto the core ring, led to potent inhibitors of human carbonic anhydrase I and II, further illustrating how direct modification of the succinimide ring can yield compounds with significant biological effects researchgate.net.

Linker Chemistry and Bridging Strategies for Pyrrolidine-2,5-dione Derivatives

In many modern therapeutic strategies, bioactive scaffolds like pyrrolidine-2,5-dione are not used in isolation but are connected to other molecular entities via chemical linkers. These linkers can be used to create dimers, conjugate the scaffold to a targeting moiety, or build more complex molecules with multi-target activities.

The chemistry of these linkers is critical as it influences the spacing, orientation, and physicochemical properties of the final conjugate. In the development of pyrrolidine-2,3-dione-based antimicrobial agents, different diamine linkers were used to create both monomeric and dimeric structures. The nature of the linker was found to be a key determinant of activity. For instance, linkers containing additional nitrogen atoms (aza-moieties) were found to "turn on" the antimicrobial and antibiofilm activity, while purely carbon-based or ethylene glycol-based linkers resulted in inactive compounds nih.gov. This highlights that the linker is not merely a spacer but an active contributor to the molecule's biological profile, affecting properties such as solubility and target interaction nih.gov.

The length and composition of the linker are important variables. In the aforementioned study, the length of the N-substituent on the aza-containing linker had a significant impact on the potency of the resulting compounds nih.gov. This precise control over linker chemistry allows for the optimization of activity by fine-tuning the spatial relationship between two pyrrolidinedione units or between one unit and another pharmacophore. This approach is fundamental in fields such as developing proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates, where a linker bridges a target-binding element and an effector molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine-2,5-dione Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of pyrrolidine-2,5-dione analogues, QSAR studies are instrumental in identifying the key molecular descriptors that govern their anticonvulsant efficacy. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, broader studies on anticonvulsant succinimides provide valuable insights. For instance, a 2D-QSAR analysis was conducted on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones, which are structurally related to the pyrrolidine-2,5-dione scaffold. This study explored the relationship between the chemical structure and the inhibitory activity against protoporphyrinogen oxidase, demonstrating the utility of QSAR in understanding structure-activity relationships within this class of compounds. The reliability of the developed model was confirmed by statistical parameters, indicating its potential for predicting the activity of new analogues.

In a typical QSAR study for anticonvulsant pyrrolidine-2,5-dione derivatives, a dataset of compounds with varying substituents and their corresponding biological activities (e.g., ED₅₀ values from animal seizure models like the maximal electroshock (MES) test) is compiled. Various molecular descriptors are then calculated for each compound. Through statistical methods such as multiple linear regression (MLR), a QSAR equation is generated that links the most influential descriptors to the anticonvulsant activity.

A hypothetical QSAR model for a series of pyrrolidine-2,5-dione analogues might take the following form:

Log(1/ED₅₀) = β₀ + β₁(logP) + β₂(μ) + β₃(E_HOMO)

In this equation, ED₅₀ represents the median effective dose, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), μ is the dipole moment, and E_HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) indicate the relative importance of each descriptor.

The statistical quality of a QSAR model is assessed using several parameters:

| Statistical Parameter | Description | Typical Value for a Robust Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal validation techniques like leave-one-out cross-validation. | > 0.5 |

| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value with a low p-value |

Such models provide a quantitative framework for predicting the anticonvulsant activity of newly designed pyrrolidine-2,5-dione derivatives before their synthesis, thereby streamlining the drug discovery process.

Pharmacophore Development based on Pyrrolidine-2,5-dione Scaffolds

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For anticonvulsant pyrrolidine-2,5-dione derivatives, a pharmacophore model highlights the key functional groups and their spatial relationships necessary for interaction with the biological target, which is often an ion channel or a receptor in the central nervous system.

The development of a pharmacophore model for this class of compounds typically involves aligning a set of active molecules and identifying the common chemical features that are crucial for their anticonvulsant activity. These features often include:

Hydrogen Bond Acceptors (HBA): The two carbonyl groups of the pyrrolidine-2,5-dione ring are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): In some derivatives, an N-H group or other substituents can act as hydrogen bond donors.

Hydrophobic/Aromatic Regions (HY/AR): The phenyl ring, in the case of this compound, and other lipophilic substituents contribute to hydrophobic interactions with the target.

Ionizable Features: The presence of acidic or basic groups can influence the ionization state of the molecule and its interactions.

A general pharmacophore model for anticonvulsant activity often includes an aromatic ring, a hydrogen-bonding site, and a hydrophobic group, arranged in a specific spatial orientation. For pyrrolidine-2,5-dione derivatives, the succinimide ring itself is a critical pharmacophoric element. Hybridization strategies, which combine the pyrrolidine-2,5-dione scaffold with fragments of other known antiepileptic drugs, have been employed to develop new anticonvulsants with a broad spectrum of activity. This approach essentially integrates multiple pharmacophores into a single molecule to potentially interact with different biological targets.

The table below outlines the key pharmacophoric features commonly identified in anticonvulsant pyrrolidine-2,5-dione derivatives:

| Pharmacophoric Feature | Chemical Moiety in Pyrrolidine-2,5-dione Derivatives | Putative Interaction with Target |

| Hydrogen Bond Acceptor | Carbonyl groups of the succinimide ring | Formation of hydrogen bonds with amino acid residues in the active site of the target protein. |

| Hydrophobic/Aromatic Region | Phenyl ring, alkyl or aryl substituents | Van der Waals and π-π stacking interactions with hydrophobic pockets of the target. |

| Electron-withdrawing/donating groups | Substituents on the aromatic ring (e.g., nitro group) | Modulation of the electronic properties of the aromatic ring, influencing its interaction with the target. |

By understanding the essential pharmacophoric features, medicinal chemists can design new this compound derivatives with enhanced anticonvulsant activity. This involves modifying the substituents on the phenyl ring and the pyrrolidine-2,5-dione core to better match the identified pharmacophore model. These computational approaches, QSAR and pharmacophore modeling, are synergistic and provide a robust framework for the discovery and development of the next generation of antiepileptic drugs.

Applications of 1 2 Nitrophenyl Pyrrolidine 2,5 Dione in Organic Synthesis and Materials Science

1-(2-Nitrophenyl)pyrrolidine-2,5-dione as a Synthetic Building Block

The pyrrolidine-2,5-dione scaffold is a prominent feature in a wide array of pharmacologically active compounds. frontiersin.orgresearchgate.net This core structure is instrumental in the synthesis of molecules targeting various conditions, including inflammation and central nervous system disorders. nih.govnih.gov The presence of the N-aryl substituent in this compound further expands its synthetic utility, allowing for the creation of diverse molecular frameworks. A common and environmentally friendly method for synthesizing such N-aryl succinimides involves the direct reaction of succinic acid with primary amines, like 2-nitroaniline, in hot water, which serves as both a solvent and a catalyst. researchgate.net

Utility in Heterocyclic Compound Synthesis

The pyrrolidine-2,5-dione ring is a precursor for creating more complex heterocyclic systems. researchgate.net The reactivity of the imide carbonyl groups and the potential for ring-opening reactions allow chemists to transform the initial succinimide (B58015) structure into different heterocyclic frameworks. For instance, reactions that cleave the succinimide ring can be followed by intramolecular cyclization to generate new ring systems. While specific examples detailing the conversion of this compound into other heterocycles are specialized, the general reactivity of N-substituted succinimides suggests its potential in synthesizing quinazolinones and other fused heterocyclic structures through multi-step reaction sequences. researchgate.net The nitro group on the phenyl ring can also be chemically modified, for example, through reduction to an amino group, which can then participate in further cyclization reactions, thereby expanding the range of accessible heterocyclic compounds.

Table 1: Potential Heterocyclic Scaffolds from Pyrrolidine-2,5-dione Derivatives

| Starting Material Class | Reaction Type | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| N-Aryl Succinimide | Reductive Cyclization | Benzodiazepine derivatives | CNS agents |

| N-Substituted Succinimide | Ring-opening followed by condensation | Quinazolinone derivatives | Anticancer, Anti-inflammatory |

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.com The pyrrolidine-2,5-dione motif can be a product of, or a reactant in, various MCRs. For example, MCRs are used to generate libraries of structurally diverse compounds for drug discovery, and the succinimide core is a common feature in these libraries. nih.gov While direct participation of this compound in a well-known named MCR is not extensively documented in general literature, its constituent parts—an amine (2-nitroaniline) and a dicarbonyl source (succinic anhydride)—are common inputs for MCRs that produce heterocyclic structures. This highlights its conceptual role within the MCR landscape for generating molecular diversity.

Pyrrolidine-2,5-diones in Prodrug Design Strategies (Conceptual Framework)

The pyrrolidine-2,5-dione (succinimide) structure is a valuable linker in prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body. The succinimide ring can be incorporated into a larger molecule to connect a promoiety to an active drug. This linkage can be designed to be stable until it reaches a specific physiological environment (e.g., a particular pH or enzymatic condition), where it cleaves to release the active pharmaceutical ingredient.